molecular formula C23H30N2O5 B149792 10,11-Dimethoxy-17-epi-alpha-yohimbine CAS No. 84667-06-1

10,11-Dimethoxy-17-epi-alpha-yohimbine

Cat. No. B149792
CAS RN: 84667-06-1
M. Wt: 414.5 g/mol
InChI Key: UYNXYVGVBSLXHE-RXZBFESWSA-N
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Description

10,11-Dimethoxy-17-epi-alpha-yohimbine is a natural compound that aids in studying ailments such as erectile dysfunction, anxiety, and depression . It serves as a discriminating alpha-2-adrenergic antagonist .


Molecular Structure Analysis

The molecular formula of 10,11-Dimethoxy-17-epi-alpha-yohimbine is C23H30N2O5 . Its molecular weight is 414.49 . The InChI Key is UYNXYVGVBSLXHE-RXZBFESWSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 10,11-Dimethoxy-17-epi-alpha-yohimbine include its molecular formula (C23H30N2O5), molecular weight (414.49), and InChI Key (UYNXYVGVBSLXHE-RXZBFESWSA-N) . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the available resources.

properties

IUPAC Name

methyl (1S,15S,18R,19S,20S)-18-hydroxy-6,7-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-28-19-9-15-13-6-7-25-11-12-4-5-18(26)21(23(27)30-3)14(12)8-17(25)22(13)24-16(15)10-20(19)29-2/h9-10,12,14,17-18,21,24,26H,4-8,11H2,1-3H3/t12-,14+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNXYVGVBSLXHE-RXZBFESWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=C(N2)[C@@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)CN4CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004952
Record name Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dimethoxy-17-epi-alpha-yohimbine

CAS RN

84667-06-1
Record name 10,11-Dimethoxy-17-epi-alpha-yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084667061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 17-hydroxy-10,11-dimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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